Fructo-oligosaccharide DP12 Fructo-oligosaccharide DP12
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212825
InChI:
SMILES:
Molecular Formula: C23H38NO19Na
Molecular Weight:

Fructo-oligosaccharide DP12

CAS No.:

Cat. No.: VC0212825

Molecular Formula: C23H38NO19Na

Molecular Weight:

* For research use only. Not for human or veterinary use.

Fructo-oligosaccharide DP12 -

Specification

Molecular Formula C23H38NO19Na

Introduction

Structural Characteristics and Classification

Chemical Structure and Nomenclature

Fructo-oligosaccharide DP12/GF11 is a complex carbohydrate with the molecular formula C72H122O61 and a molecular weight of approximately 1963.7 g/mol . The structural configuration consists of 11 fructose units linked through β-(2→1)-glycosidic bonds with a single D-glucosyl unit at the non-reducing end . This specific arrangement classifies it as an inulin-type fructo-oligosaccharide.

The IUPAC name for this compound is alpha-D-glucopyranoside, [O-β-D-fructofuranosyl-(2→1)]10-O-β-D-fructofuranosyl, which accurately describes its structural composition . Alternative nomenclature includes GF11, where "G" represents the glucose unit and "F11" indicates the 11 fructose units in the chain .

Position Within the Fructo-oligosaccharide Family

Fructo-oligosaccharides exist on a spectrum of polymeric chains with varying degrees of polymerization. The DP value indicates the number of monomer units in the molecule, which significantly affects its properties and biological activities. Within this spectrum, Fructo-oligosaccharide DP12 represents a longer-chain FOS compared to the more common shorter-chain varieties (DP3-DP5) .

In scientific classification, this compound belongs to the broader category of inulin-type fructans, characterized by the β-(2→1) linkages between fructose units . This distinguishes it from levan-type fructans, which feature predominantly β-(2→6) linkages and result in branched structures .

Physical and Chemical Properties

Physical Characteristics

Fructo-oligosaccharide DP12/GF11 typically appears as a white crystalline powder with a sweet taste, common to many edible sugars . It demonstrates high solubility in water and is also soluble in dimethyl sulfoxide (DMSO), making it versatile for various research applications . The compound has an estimated density of 1.93±0.1 g/cm³ .

Longer-chain fructo-oligosaccharides like DP12 generally exhibit distinctive physical properties compared to their shorter-chain counterparts, including:

  • Lower water solubility

  • Higher melting or glass transition temperatures

  • Greater chemical stability

  • Stronger gel-forming capacity

  • Higher viscosity in aqueous solutions

Chemical Reactivity

Fructo-oligosaccharide DP12/GF11 can participate in various chemical reactions typical of carbohydrates, including:

  • Hydrolysis: The glycosidic bonds can be cleaved under acidic conditions or through enzymatic action

  • Oxidation: The multiple hydroxyl groups are susceptible to oxidizing agents

  • Glycosylation: Can serve as both a donor and acceptor in further glycosidic bond formation

The compound demonstrates relative resistance to enzymatic hydrolysis compared to shorter-chain FOS, which contributes to its prebiotic properties as it reaches the colon largely intact .

Concentration1 mg5 mg10 mg
1 mM0.5095 mL2.5475 mL5.095 mL
5 mM0.1019 mL0.5095 mL1.019 mL
10 mM0.051 mL0.2548 mL0.5095 mL

For optimal stability, it is recommended to store the compound at -20°C, and when preparing solutions, it is advisable to use them within a short timeframe to maintain efficacy. For long-term storage, solutions should be divided into aliquots and kept at -80°C, where they remain usable for up to six months .

Production Methods and Technological Aspects

Enzymatic Synthesis

The primary method for producing Fructo-oligosaccharide DP12/GF11 involves enzymatic synthesis using fructosyltransferases. This process involves the transfer of fructose units from sucrose or other fructose donors to form oligosaccharides of specific chain lengths .

The enzymatic transfructosylation reaction mechanism follows a complex pattern of parallel and series reactions, described by the following key steps:

  • Cleavage of the β-2,1-glycosidic bond in the donor substrate

  • Transfer of fructosyl moieties to acceptors other than water

  • Consecutive disproportionation reactions where FOS synthesized in early steps act as both donors and acceptors

This results in the simultaneous production of FOS with varying degrees of polymerization through a chain of reactions .

Enzymatic Sources and Conditions

Various enzymes can catalyze the synthesis of longer-chain FOS, with notable examples including:

  • Fructosyltransferases from bacterial sources such as Bacillus subtilis natto CCT 7712

  • Fungal β-fructofuranosidases, particularly from Aspergillus species

  • Commercial enzyme preparations like Viscozyme L from Aspergillus aculeatus

The efficiency of production is influenced by several factors, including:

  • Sucrose concentration

  • Enzyme concentration

  • Reaction time

  • Temperature

  • pH

  • Enzyme source

Extraction from Natural Sources

Beyond synthetic methods, longer-chain fructo-oligosaccharides can be extracted from various plant sources:

  • Chicory juice, which naturally contains approximately 38% FOS (DP3 to >5)

  • Onions, which contain FOS ranging from DP3 to DP12

  • Yacon tubers, which primarily contain FOS from DP3 to DP10

The extraction processes typically involve:

  • Plant material processing

  • Aqueous extraction

  • Filtration

  • Concentration by evaporation

  • Purification steps to remove mono- and disaccharides

Biological Functions and Applications

Prebiotic Activity

The primary biological function of Fructo-oligosaccharide DP12/GF11 is its prebiotic activity. As a prebiotic, it selectively promotes the growth of beneficial gut bacteria, particularly bifidobacteria and lactobacilli . The mechanism of action involves:

  • Resistance to digestive enzymes in the upper gastrointestinal tract

  • Passage to the colon largely intact

  • Selective fermentation by beneficial gut bacteria

  • Production of short-chain fatty acids and other metabolites

Research suggests that longer-chain FOS like DP12 may have different fermentation patterns and residence times in the gut compared to shorter-chain varieties, potentially offering complementary prebiotic effects .

Health Benefits

Scientific studies have demonstrated several potential health benefits associated with fructo-oligosaccharides, including those with higher degrees of polymerization:

  • Improved gut microbiota composition

  • Enhanced mineral absorption, particularly calcium

  • Potential effects on satiety and weight management

  • Possible immunomodulatory effects

In human intervention studies, daily consumption of 5-15g of inulin and fructo-oligosaccharides for several weeks has demonstrated evidence of prebiotic activity . Some studies have also reported significant effects on body weight, waist circumference, and BMI with regular FOS supplementation .

Research Applications

In research settings, Fructo-oligosaccharide DP12/GF11 serves as:

  • A reference standard for analytical methods

  • A substrate for studying enzymatic activities

  • A model compound for investigating prebiotic mechanisms

  • A component in controlled dietary intervention studies

Its well-defined structure makes it valuable for establishing structure-function relationships in prebiotic research .

Analytical Methods and Characterization

Identification Techniques

Accurate identification and purity assessment of Fructo-oligosaccharide DP12/GF11 typically employ multiple complementary techniques:

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) spectroscopy

These methods allow for precise determination of molecular structure, degree of polymerization, and potential impurities.

Kinetic Modeling

The complex enzymatic synthesis of FOS compounds has been modeled mathematically to optimize production conditions. Several approaches include:

  • Michaelis-Menten based kinetic models

  • Models incorporating substrate inhibition by glucose

  • Five-step, ten-parameter kinetic models including enzyme binding sites

These mathematical models help explain the mechanisms involved in FOS synthesis and provide valuable insights for improving reaction conditions and product yield .

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